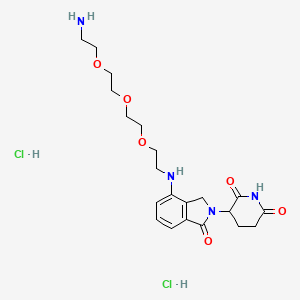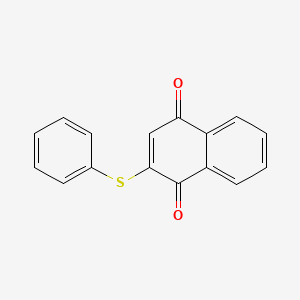
Degrader LL-K9-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LL-K9-3 is a selective hydrophobic tagging technology-based degrader that specifically targets the CDK9-cyclin T1 complex. It displays DC50 values of 589 nM for cyclin T1 and 662 nM for CDK9 . This compound consists of the CDK9 inhibitor, SNS 032, linked to a hydrophobic tag via a glycol linker . LL-K9-3 does not affect the degradation of other CDKs (CDK1, 2, 4, 5, 6, and 7) . It has been tested in 22RV1 cells, where it effectively reduces androgen receptor and cMyc expression by inducing the selective and synchronous degradation of CDK9 and cyclin T1 .
Méthodes De Préparation
LL-K9-3 is synthesized by linking the CDK9 inhibitor, SNS 032, to a hydrophobic tag via a glycol linker . The specific synthetic routes and reaction conditions for LL-K9-3 are not widely detailed in public literature. the general approach involves the use of selective hydrophobic tagging technology to achieve the desired degradation effect . Industrial production methods for LL-K9-3 are also not extensively documented, but they likely follow similar principles used in the synthesis of other small-molecule degraders.
Analyse Des Réactions Chimiques
LL-K9-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of LL-K9-3 may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives.
Applications De Recherche Scientifique
LL-K9-3 has several scientific research applications, including:
Mécanisme D'action
LL-K9-3 exerts its effects by inducing the polyubiquitination of CDK9-cyclin T1 complexes, leading to their proteasome-mediated degradation . This mechanism involves the use of hydrophobic tagging technology to promote the selective and synchronous degradation of CDK9 and cyclin T1 . The molecular targets of LL-K9-3 include CDK9 and cyclin T1, and the pathways involved are related to transcriptional regulation and cell cycle control .
Comparaison Avec Des Composés Similaires
LL-K9-3 is unique in its selective degradation of the CDK9-cyclin T1 complex. Similar compounds include:
SNS 032: A CDK9 inhibitor that does not induce degradation of the CDK9-cyclin T1 complex.
THAL-SNS-032: A CDK9 PROTAC that also targets CDK9 but is less effective than LL-K9-3 in degrading the CDK9-cyclin T1 complex.
Dinaciclib: Another CDK9 inhibitor with broader activity against other CDKs.
LL-K9-3 stands out due to its higher antiproliferative and pro-apoptotic activities compared to its parental CDK9 inhibitor, SNS 032, and the CDK9 PROTAC, THAL-SNS-032 .
Propriétés
Formule moléculaire |
C31H49N5O6S3 |
|---|---|
Poids moléculaire |
684.0 g/mol |
Nom IUPAC |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[2-[[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]ethylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C31H49N5O6S3/c1-20(2)23-8-7-21(3)15-24(23)41-18-26(37)32-11-14-45(39,40)36-12-9-22(10-13-36)29(38)35-30-34-17-28(44-30)43-19-27-33-16-25(42-27)31(4,5)6/h16-17,20-24H,7-15,18-19H2,1-6H3,(H,32,37)(H,34,35,38)/t21-,23+,24-/m1/s1 |
Clé InChI |
NPRIWHDFWDSJRZ-YFNKSVMNSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)OCC(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=C(S3)SCC4=NC=C(O4)C(C)(C)C)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OCC(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=C(S3)SCC4=NC=C(O4)C(C)(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid](/img/structure/B15135701.png)

![N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]-3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-propylamino]propanamide](/img/structure/B15135726.png)


![(2S)-5-[4-[(3S,6S,9S,12S,15R,20R,26S,29S,32S,35S)-26-(4-aminobutyl)-6-benzyl-12-[(2S)-butan-2-yl]-32-(3-carbamimidamidopropyl)-3-(2-carboxyethyl)-15-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-(3-methylbutanoylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-20-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]-29-(hydroxymethyl)-2,5,8,11,14,22,25,28,31,34-decaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontan-9-yl]butylamino]-2-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B15135740.png)

![9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-](/img/structure/B15135746.png)






